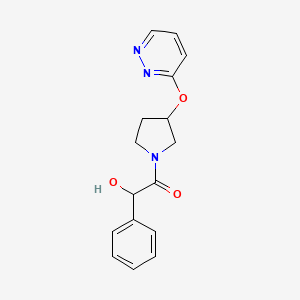

2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-hydroxy-2-phenyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15(12-5-2-1-3-6-12)16(21)19-10-8-13(11-19)22-14-7-4-9-17-18-14/h1-7,9,13,15,20H,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYMHUSCJNVSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of phenylacetic acid with pyridazin-3-ol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an intermediate. This intermediate is then reacted with pyrrolidin-1-yl to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrrolidinyl and phenyl derivatives.

科学研究应用

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Research has shown that pyridazinone derivatives exhibit a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects. This compound may be explored for its potential biological activities in various assays and studies.

Medicine: Due to its pharmacophore structure, 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone could be investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the agrochemical industry, this compound could be utilized in the formulation of herbicides or pesticides. Its chemical properties may enhance the efficacy and selectivity of these products.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

相似化合物的比较

Structural Analogs in Catalogs and Literature

The following table summarizes key analogs from the provided evidence, highlighting structural variations and physicochemical properties:

Key Observations:

Pyridine vs. Pyridazine: The target compound’s pyridazine ring () offers distinct electronic properties compared to pyridine derivatives ().

Substituent Effects :

- The hydroxy-phenyl group in the target compound contrasts with fluorinated or silyl-protected analogs (), suggesting differences in metabolic stability and hydrogen-bonding capacity.

- Piperazine vs. Pyrrolidine : Piperazine-containing analogs () exhibit larger ring systems, which may influence conformational flexibility and target selectivity compared to pyrrolidine-based structures .

Bioisosteric Replacements :

- Thiophene () and benzimidazole () substituents serve as bioisosteres for phenyl/pyridazine, modulating lipophilicity and π-π stacking interactions .

Pharmacological Implications

- Kinase Inhibition : Pyridazine and pyrrolidine motifs are common in kinase inhibitors (e.g., c-Met, EGFR). The hydroxy-phenyl group may mimic ATP’s ribose moiety, enhancing binding .

- Antimicrobial Activity : Thiophene and benzimidazole analogs () exhibit antimicrobial properties, implying that the target compound’s pyridazine-pyrrolidine scaffold could be optimized for similar targets .

生物活性

2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name : this compound

Molecular Formula : CHNO

Molecular Weight : 270.32 g/mol

Antitumoral Effects

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumoral properties. For instance, research on related pyrrolidin derivatives has shown their ability to inhibit the growth of estrogen receptor-positive breast cancer cells. These compounds function by modulating estrogen receptor activity, which is critical in the proliferation of certain breast tumors .

The proposed mechanism of action for this compound involves:

- Estrogen Receptor Modulation : Compounds with similar structures have been shown to partially antagonize estrogen receptor-mediated transcription, leading to reduced tumor cell proliferation .

- Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells, particularly in the sub-G1 phase of the cell cycle, which is indicative of programmed cell death .

- Blocking Cell Cycle Progression : The inhibition of cell cycle progression at critical checkpoints (G0/G1 phase) contributes to their antitumoral efficacy .

Study 1: Antitumor Activity in ER-positive Breast Cancer

In a preclinical evaluation, two highly functionalized pyrrolidin derivatives were tested against ER-positive breast cancer cells. These compounds demonstrated potent antitumoral effects by inhibiting estrogen-stimulated transcriptional activity and inducing apoptosis in cancer cells .

Study 2: Pharmacokinetic Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicated that these compounds possess favorable drug-like properties, enhancing their potential as therapeutic agents for breast cancer treatment .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。